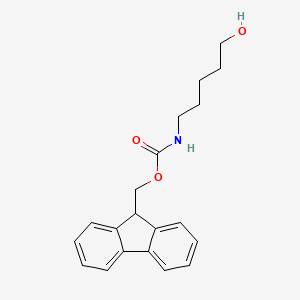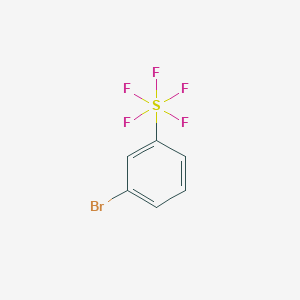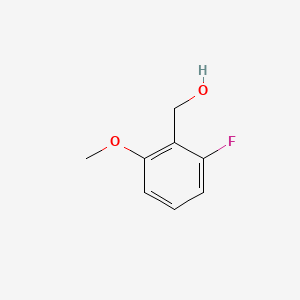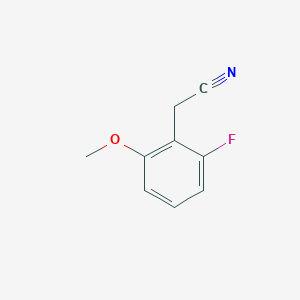
5-(Fmoc-アミノ)-1-ペンタノール
説明
5-(Fmoc-amino)-1-pentanol is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a pentanol chain. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino function, facilitating the stepwise construction of peptides.
科学的研究の応用
5-(Fmoc-amino)-1-pentanol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Material Science: Used in the development of peptide-based materials and hydrogels for biomedical applications.
作用機序
Target of Action
The primary target of the compound 5-(Fmoc-amino)-1-pentanol, also known as (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate, is the amine group of amino acids . This compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
The mode of action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate involves the protection of the amine group of an amino acid during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The biochemical pathway affected by (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is the peptide synthesis pathway . By protecting the amine group, this compound allows for the controlled formation of peptide bonds, which are crucial for the creation of proteins .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The result of the action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, this compound allows for the selective formation of peptide bonds, leading to the creation of specific peptide sequences .
Action Environment
The action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Therefore, the pH of the environment can influence the efficacy of this compound. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis .
生化学分析
Biochemical Properties
5-(Fmoc-amino)-1-pentanol plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is known for its ability to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The nature of these interactions is primarily based on the ability of the Fmoc group to form stable complexes with these enzymes, thereby facilitating the efficient synthesis of peptides .
Cellular Effects
The effects of 5-(Fmoc-amino)-1-pentanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Fmoc group can enhance the stability and bioavailability of peptides, leading to improved cellular uptake and function. Additionally, 5-(Fmoc-amino)-1-pentanol has been shown to affect the expression of genes involved in cell growth and differentiation, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 5-(Fmoc-amino)-1-pentanol exerts its effects through several mechanisms. One of the primary mechanisms is the formation of stable complexes with biomolecules, such as enzymes and proteins, which facilitates peptide synthesis. The Fmoc group also plays a crucial role in enzyme inhibition or activation, depending on the specific biochemical context. For example, the Fmoc group can inhibit proteolytic enzymes, thereby protecting peptides from degradation. Additionally, 5-(Fmoc-amino)-1-pentanol can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Fmoc-amino)-1-pentanol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. The stability of 5-(Fmoc-amino)-1-pentanol can be affected by factors such as pH, temperature, and the presence of other reactive compounds. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with consistent results indicating that the compound maintains its bioactivity over extended periods .
Dosage Effects in Animal Models
The effects of 5-(Fmoc-amino)-1-pentanol vary with different dosages in animal models. At low doses, the compound has been shown to enhance peptide synthesis and improve cellular function without causing significant adverse effects. At higher doses, toxic effects such as cellular toxicity and organ damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing potential adverse effects .
Metabolic Pathways
5-(Fmoc-amino)-1-pentanol is involved in several metabolic pathways, primarily related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the synthesis of peptides. Additionally, 5-(Fmoc-amino)-1-pentanol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism .
Transport and Distribution
The transport and distribution of 5-(Fmoc-amino)-1-pentanol within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with membrane transporters, which facilitate its uptake into cells. Once inside the cell, 5-(Fmoc-amino)-1-pentanol can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and overall biochemical activity .
Subcellular Localization
The subcellular localization of 5-(Fmoc-amino)-1-pentanol is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in peptide synthesis. Additionally, 5-(Fmoc-amino)-1-pentanol can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through specific targeting signals. These localization patterns are essential for the compound’s activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fmoc-amino)-1-pentanol typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting 5-amino-1-pentanol with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
In an industrial setting, the production of 5-(Fmoc-amino)-1-pentanol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino group on a solid support, allowing for efficient and scalable production.
化学反応の分析
Types of Reactions
5-(Fmoc-amino)-1-pentanol undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Oxidation and Reduction: The hydroxyl group on the pentanol chain can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Deprotection: Removal of the Fmoc group yields 5-amino-1-pentanol.
Coupling: Formation of peptide bonds results in longer peptide chains.
Oxidation: Oxidation of the hydroxyl group yields 5-oxopentanoic acid.
Reduction: Reduction of the hydroxyl group yields pentane.
類似化合物との比較
5-(Fmoc-amino)-1-pentanol is similar to other Fmoc-protected amino alcohols and amino acids. Some comparable compounds include:
Fmoc-amino acids: Such as Fmoc-glycine and Fmoc-lysine, which are used in peptide synthesis.
Fmoc-amino alcohols: Such as Fmoc-ethanolamine and Fmoc-propanolamine, which serve similar roles in protecting amino groups during synthesis.
The uniqueness of 5-(Fmoc-amino)-1-pentanol lies in its specific structure, which combines the Fmoc-protected amino group with a pentanol chain, making it particularly useful in the synthesis of peptides with specific structural requirements.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWFUNORLDFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371397 | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209115-33-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)











